Product packaging for (6-Bromobenzofuran-3-YL)methanol(Cat. No.:)

(6-Bromobenzofuran-3-YL)methanol

Cat. No.: B11805824
M. Wt: 227.05 g/mol
InChI Key: LICYEZDSEBLAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzofuran (B130515) Core: Structural Significance and Synthetic Versatility in Heterocyclic Chemistry

The benzofuran ring system, which is composed of a benzene (B151609) ring fused to a furan (B31954) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comacs.org This structural motif is found in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities. numberanalytics.comrsc.org The planarity and aromaticity of the benzofuran core, combined with the presence of an oxygen atom, create a unique electronic environment that makes it a versatile scaffold for chemical transformations. numberanalytics.com Its significance is underscored by its presence in numerous medicinally important compounds, making it a "privileged structure" in drug discovery. rsc.org

The versatility of the benzofuran scaffold allows for the synthesis of a diverse array of derivatives with applications in medicinal chemistry, agriculture, and materials science. nih.govnih.gov Chemists have developed numerous synthetic strategies to construct and functionalize the benzofuran nucleus, employing transition-metal-catalyzed reactions, electrophilic cyclizations, and catalyst-free methods. nih.govorganic-chemistry.org This adaptability makes benzofuran a crucial building block for creating complex molecular architectures. numberanalytics.com

The Role of Halogenated Benzofurans as Strategic Intermediates

Halogenated benzofurans, such as (6-Bromobenzofuran-3-YL)methanol, serve as pivotal intermediates in organic synthesis. The introduction of a halogen atom, in this case, bromine, onto the benzofuran scaffold significantly enhances its synthetic utility. The bromine atom can act as a leaving group in various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at a specific position on the benzofuran ring. rsc.orgnih.gov

This strategic placement of a halogen provides a chemical handle for further molecular elaboration, enabling the construction of complex and diverse chemical libraries for drug discovery and materials science. rsc.org The presence of a halogen can also influence the biological activity of the final molecule, sometimes leading to enhanced potency or selectivity. nih.gov The ability to precisely modify the benzofuran core through its halogenated derivatives is a testament to their importance as strategic intermediates.

Positioning of the Hydroxymethyl Moiety in Benzofuran Scaffolds: Synthetic Implications

The position of the hydroxymethyl (-CH2OH) group on the benzofuran scaffold has profound implications for its synthetic applications. In this compound, the hydroxymethyl group is located at the 3-position of the benzofuran ring. This primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, providing a gateway to a variety of other functional groups and molecular extensions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO2 B11805824 (6-Bromobenzofuran-3-YL)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

(6-bromo-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H7BrO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2

InChI Key

LICYEZDSEBLAQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C2CO

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 6 Bromobenzofuran 3 Yl Methanol

Reactivity of the Benzofuran (B130515) Heterocycle in the Context of Bromine and Hydroxymethyl Substitution

The benzofuran ring system is an aromatic heterocycle, and its reactivity is a composite of the individual reactivities of the fused benzene (B151609) and furan (B31954) rings. numberanalytics.com Generally, the benzofuran nucleus is electron-rich and prone to electrophilic substitution reactions. researchgate.net However, the positions of substitution are influenced by the inherent electronic properties of the bicyclic system and the directing effects of existing substituents.

The presence of a bromine atom at the 6-position significantly influences the reactivity of the benzofuran core. As a halogen, bromine is an electron-withdrawing group through its inductive effect (-I), which deactivates the benzene portion of the heterocycle towards electrophilic attack. Conversely, through resonance (+M effect), it can direct incoming electrophiles to the ortho and para positions.

The hydroxymethyl group at the 3-position, being a weakly deactivating group, can also influence the regioselectivity of reactions on the furan ring. The furan ring is generally more reactive than the benzene ring towards electrophiles. The C2 position of the benzofuran is the most electron-rich and typically the primary site for electrophilic attack. researchgate.net However, the presence of the hydroxymethyl group at C3 can sterically hinder and electronically influence reactions at the adjacent C2 position.

Electrophilic Reactivity Enhancement by the Bromine Substituent

The carbon-bromine bond in (6-Bromobenzofuran-3-YL)methanol is a key functional handle that can be exploited in a variety of cross-coupling and substitution reactions. This feature significantly enhances the synthetic utility of the molecule.

The bromine atom at the 6-position makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. yonedalabs.comlibretexts.org This reaction is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups.

In a typical Suzuki-Miyaura reaction, the 6-bromobenzofuran (B120239) derivative is reacted with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExampleRole
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the reaction cycle
Ligand PPh₃, SPhos, XPhosStabilizes and activates the palladium catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent
Organoboron Reagent Arylboronic acid, Alkylboronic acid pinacol (B44631) esterSource of the new carbon fragment
Solvent Toluene/Water, Dioxane/Water, THFSolubilizes reactants and facilitates the reaction

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org This methodology allows for the synthesis of a diverse library of 6-substituted benzofuran derivatives.

Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. wikipedia.org For SNAᵣ to occur readily, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.orgallen.in These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

In the case of this compound, the benzofuran ring itself is relatively electron-rich, and it lacks strong electron-withdrawing groups in positions that would effectively activate the bromine at C-6 for nucleophilic attack. researchgate.net Therefore, direct SNAᵣ on this substrate with common nucleophiles under standard conditions is generally difficult.

However, under forcing conditions, such as high temperatures and the use of very strong nucleophiles (e.g., sodium amide), SNAᵣ reactions on less activated aryl halides can sometimes be achieved. libretexts.org Alternatively, transition metal-catalyzed amination or alkoxylation reactions, such as the Buchwald-Hartwig amination, can be employed to achieve the substitution of the bromine atom with nitrogen or oxygen nucleophiles, respectively. These reactions proceed through a different mechanism than the classical SNAᵣ pathway.

Derivatization Pathways of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group at the 3-position offers a rich platform for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework.

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The controlled, partial oxidation to the corresponding aldehyde, 6-bromobenzofuran-3-carbaldehyde, can be achieved using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like the Swern or Moffatt oxidation are commonly employed for this type of transformation to prevent over-oxidation to the carboxylic acid. nih.govbeilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net

Further oxidation of the aldehyde or direct oxidation of the primary alcohol to the carboxylic acid, 6-bromobenzofuran-3-carboxylic acid, can be accomplished using stronger oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium chlorite (B76162) (NaClO₂).

Table 2: Oxidation Reactions of the Hydroxymethyl Group

Desired ProductReagent ExamplesTypical Conditions
Aldehyde Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)Anhydrous conditions, room temperature
Carboxylic Acid Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄)Aqueous, often with heating

These aldehyde and carboxylic acid derivatives are themselves versatile intermediates for further synthetic elaborations, such as the formation of imines, oximes, esters, and amides.

The hydroxymethyl group readily undergoes esterification and etherification reactions, which are fundamental transformations of alcohols.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) to form an ester. chemguide.co.ukbritannica.com The reaction with a carboxylic acid is typically catalyzed by a strong acid, like sulfuric acid, in a process known as Fischer esterification. britannica.com This reaction is reversible, and often requires the removal of water to drive the equilibrium towards the product. Alternatively, for a more rapid and irreversible reaction, an acyl chloride or anhydride (B1165640) can be used, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. chemguide.co.uk

Etherification is the formation of an ether by reacting the alcohol with a suitable electrophile. A common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. britannica.com Alternatively, under acidic conditions, two molecules of the alcohol can undergo dehydration to form a symmetrical ether, or the alcohol can be reacted with another alcohol in a process known as reductive etherification. nih.govacs.orgnih.govrsc.org

These derivatizations of the hydroxymethyl group allow for the modification of the molecule's steric and electronic properties, which can be crucial for tuning its biological activity or physical characteristics for various applications.

Reductive Transformations of the Hydroxymethyl Functionality

The hydroxymethyl group is a versatile handle for synthetic modifications, including its complete removal through reductive processes. The reduction of the primary alcohol in this compound to a methyl group affords 6-bromo-3-methylbenzofuran, a transformation that can significantly alter the biological and physical properties of the molecule.

Commonly, this reduction is achieved via a two-step sequence. The initial step involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate ester is then subjected to reduction with a strong hydride donor, typically lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF).

An alternative, milder approach is the Barton-McCombie deoxygenation. This radical-based method involves the conversion of the alcohol to a thiocarbonyl derivative, for instance, a xanthate ester. Subsequent treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, classically tributyltin hydride (Bu₃SnH) or more environmentally benign silanes, leads to the desired deoxygenated product.

Method Reagents Key Features
Tosylation and Hydride Reduction1. p-Toluenesulfonyl chloride, Pyridine2. Lithium aluminum hydride, THFA well-established and generally reliable method.
Barton-McCombie Deoxygenation1. NaH, CS₂, MeI2. AIBN, Bu₃SnHProceeds under mild, neutral conditions, offering good functional group tolerance.

Reactions Involving Both Bromine and Hydroxymethyl Functionalities

The dual functionality of this compound opens avenues for more intricate synthetic strategies that leverage both the bromine atom and the hydroxymethyl group. These can be designed to selectively modify one site while preserving the other or to engage both in sequential or concerted reaction cascades.

Chemo- and Regioselective Functionalization

The distinct chemical nature of the aryl bromide and the primary alcohol allows for a high degree of chemo- and regioselectivity in their reactions. The bromine atom at the 6-position is a prime site for transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with a variety of boronic acids can be effected using a palladium catalyst, such as Pd(PPh₃)₄, and a base, to introduce a new carbon-carbon bond at the 6-position. Similarly, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to further diversify the benzofuran core, typically under conditions that leave the hydroxymethyl group intact.

Conversely, the hydroxymethyl group can be selectively targeted. Oxidation to the corresponding aldehyde, 6-bromobenzofuran-3-carbaldehyde, can be achieved using mild oxidizing agents like manganese dioxide (MnO₂). More forceful oxidation, for instance with Jones reagent (CrO₃ in aqueous sulfuric acid), would yield the carboxylic acid. The alcoholic proton can also be readily removed by a base to form an alkoxide, which can then participate in nucleophilic substitution reactions, such as Williamson ether synthesis, to afford various ethers.

Reaction Type Reagents & Conditions Functional Group Targeted Resulting Product Class
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, aq. Na₂CO₃, TolueneC-Br(6-Arylbenzofuran-3-yl)methanol
Selective OxidationMnO₂, Dichloromethane-CH₂OH6-Bromobenzofuran-3-carbaldehyde
Ether SynthesisNaH, Alkyl halide, THF-OH3-(Alkoxymethyl)-6-bromobenzofuran

Cascade Reactions for Complex Molecule Synthesis

Cascade reactions, which involve two or more sequential transformations in a single synthetic operation without the isolation of intermediates, represent an elegant and efficient approach to the synthesis of complex molecules. The structure of this compound is well-suited for the design of such reaction sequences.

While specific, documented cascade reactions starting from this compound are not prevalent in the reviewed literature, the potential for such transformations is significant. A hypothetical cascade could be initiated by a palladium-catalyzed cross-coupling at the bromine position with a reactant that also contains a functional group capable of reacting with the hydroxymethyl group in an intramolecular fashion. For instance, coupling with a molecule containing a carboxylic acid or an activated double bond could lead to subsequent esterification or Michael addition, respectively, to form a new heterocyclic ring fused to the benzofuran scaffold.

Another conceptual cascade could involve an initial intramolecular reaction, perhaps after conversion of the hydroxymethyl group to a more reactive species, followed by an intermolecular reaction at the bromine site. The development of novel cascade reactions based on this versatile building block remains a fertile area for synthetic exploration.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromobenzofuran 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific NMR data for (6-Bromobenzofuran-3-YL)methanol is not available in the surveyed scientific literature. A detailed analysis would typically involve the following methods:

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the benzofuran (B130515) ring system, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of these signals would provide critical information about the electronic environment and connectivity of the protons. For instance, the protons on the benzene (B151609) ring would exhibit characteristic splitting patterns based on their position relative to the bromine atom and the furan (B31954) ring fusion. The methylene protons would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, and its chemical shift would be influenced by the adjacent furan ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis (including DEPT)

The ¹³C NMR spectrum is essential for identifying all unique carbon atoms in a molecule. For this compound, this would include the carbons of the benzofuran core and the methanol (B129727) substituent. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would further differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. The chemical shifts would be indicative of the carbon's hybridization and proximity to electronegative atoms like oxygen and bromine.

Two-Dimensional NMR Techniques for Complex Mixture Analysis

In cases of complex spectra or for unambiguous assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments would reveal correlations between protons and carbons, confirming the connectivity and completing the structural puzzle of this compound. Regrettably, no such studies have been published for this compound.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including FT-IR and Raman, provide a "fingerprint" of a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-O stretching vibration of the primary alcohol would likely be observed in the 1050-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ range, and the C-Br stretching frequency would be expected at lower wavenumbers, typically below 600 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the symmetric stretching vibrations of the aromatic rings and the C-Br bond. The absence of published Raman spectra for this compound limits a complete vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insights into the electronic structure of this compound by measuring its absorption of UV and visible light. The absorption of photons in this region excites electrons from lower to higher energy molecular orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.

The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to π → π* transitions within the benzofuran ring system. The benzofuran core, an aromatic and heterocyclic system, gives rise to these characteristic electronic transitions. The presence of the bromine atom and the hydroxymethyl group as substituents on the benzofuran ring can influence the position and intensity of these absorption maxima (λmax). These substituents can act as auxochromes, causing a shift in the absorption bands to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift), and can also affect the molar absorptivity (ε).

Generally, benzofuran and its derivatives display strong absorption in the UV region. For instance, benzofuran itself has a prominent absorption band around 245 nm, with other bands at approximately 275 and 282 nm. Substituted benzofurans, depending on the nature and position of the substituent, can show a marked dependence of the first electronic absorption band. researchgate.net For example, some mono-crown benzofuran derivatives exhibit two main absorption bands at 284 nm and 290 nm, with a shoulder at 325-350 nm. researchgate.net

The electronic transitions in this compound are primarily attributed to the π-electron system of the fused benzene and furan rings. The expected transitions are of the π → π* type, which are typically of high intensity. The lone pairs of electrons on the oxygen atom of the furan ring and the bromine atom can also participate in n → π* transitions, although these are generally of much lower intensity and may be obscured by the stronger π → π* bands.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like methanol is presented below, based on the typical spectral characteristics of substituted benzofurans.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound in Methanol

λmax (nm) Molar Absorptivity (ε, L·mol-1·cm-1) Electronic Transition
~250~10,000π → π
~285~5,000π → π
~295 (shoulder)~3,000π → π*

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation pattern upon ionization. The mass spectrum provides a plot of ion abundance versus mass-to-charge ratio (m/z).

The molecular ion peak (M+) in the mass spectrum of this compound is expected to be a prominent feature, confirming the molecular weight of the compound. A key characteristic of the mass spectrum will be the presence of an M+2 peak with nearly equal intensity to the molecular ion peak. This is due to the natural isotopic abundance of bromine, which has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.

Upon electron impact ionization, the molecular ion of this compound will undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is predictable based on the stability of the resulting ions and neutral species. The analysis of these fragment ions provides a roadmap to the molecule's structure.

Key fragmentation pathways for this compound would likely include:

Loss of a hydrogen atom: A peak at M-1, resulting from the loss of a hydrogen radical, is a common feature in the mass spectra of many organic compounds.

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the benzofuran ring and the hydroxymethyl group would result in the loss of a CH2OH radical (mass 31), leading to a significant peak at m/z corresponding to the 6-bromobenzofuranyl cation.

Loss of water: Dehydration, involving the loss of a water molecule (mass 18) from the molecular ion, is a common fragmentation pathway for alcohols.

Cleavage of the benzofuran ring: The fused ring system can also undergo characteristic cleavages, although this would likely require higher energy and result in less abundant fragments.

Loss of bromine: Fragmentation involving the loss of the bromine atom (mass 79 or 81) would lead to a fragment ion corresponding to the (benzofuran-3-yl)methanol cation.

Based on these fragmentation principles, a predicted table of major mass spectral fragments for this compound is provided below.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Ion Comments
228/230[C9H7BrO2]+Molecular ion peak (M+), showing the characteristic 1:1 isotopic pattern for bromine.
197/199[C8H4BrO]+Loss of the hydroxymethyl radical (•CH2OH).
149[C9H7O2]+Loss of the bromine atom (79Br or 81Br).
118[C8H6O]+Fragment corresponding to the benzofuran cation, arising from more complex fragmentation.

Computational and Theoretical Investigations of 6 Bromobenzofuran 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools used to predict the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. physchemres.orgnih.gov DFT's core principle is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunctions of all electrons. This approach offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like benzofuran (B130515) derivatives. libretexts.org

Geometry Optimization: Before properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or the molecule's equilibrium geometry, must be found. DFT is used to perform geometry optimization, a process that systematically alters the atomic coordinates to find the structure with the lowest possible energy. This optimized structure corresponds to a minimum on the potential energy surface. For benzofuran derivatives, DFT has been successfully used to predict bond lengths and angles that are in good agreement with experimental data. physchemres.org

Basis Set Selection and Level of Theory for Accurate Prediction (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations depends critically on the choice of the "level of theory," which comprises the functional and the basis set.

Functional: The functional is the mathematical heart of DFT, approximating the relationship between electron density and energy. B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a popular "hybrid" functional that combines theoretical exactness with parameters derived from experimental data. It is known for providing reliable results for a wide range of organic molecules. rsc.orgnih.gov

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) notation describes a specific Pople-style basis set:

6-311G: This indicates that the core electrons are described by a single function (a contraction of 6 primitive Gaussian functions), while the valence electrons are described with more flexibility by three functions (one a contraction of 3 primitives, and two individual primitives).

++: The double plus sign indicates the addition of "diffuse functions" on both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are important for accurately describing systems with lone pairs, anions, or weak interactions like hydrogen bonds, as they allow electron density to exist further from the nucleus. researchgate.net

(d,p): These are "polarization functions" added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for greater flexibility in the shape of the orbitals, accounting for the distortion of electron clouds that occurs during chemical bonding. nih.gov

The B3LYP/6-311++G(d,p) level of theory is a robust and widely used combination for obtaining accurate geometries, frequencies, and electronic properties for heterocyclic compounds like benzofurans. chimicatechnoacta.ruorgchemres.org

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds. youtube.com For (6-Bromobenzofuran-3-YL)methanol, the key flexible bond is the C3-C(methanol) bond, allowing the hydroxymethyl group (-CH2OH) to rotate.

This rotation is not entirely free; it is governed by the molecule's potential energy surface (PES) . A PES is a mathematical map that relates the molecule's energy to its geometry. By systematically rotating the hydroxymethyl group and calculating the energy at each step using DFT, a potential energy curve can be generated. rsc.org The minima on this curve correspond to stable, low-energy conformers, while the maxima represent high-energy transition states between them. Identifying the lowest-energy conformer is crucial because it represents the most populated state of the molecule and is the correct structure to use for further property calculations. rsc.orgrsc.org

Electronic Properties and Reactivity Descriptors

DFT calculations also yield valuable descriptors that help predict how a molecule will behave in a chemical reaction.

Molecular Electrostatic Potential (MEP) Mapping for Electro/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential projected onto the molecule's electron density surface. researchgate.net It provides an intuitive guide to a molecule's charge distribution and is invaluable for predicting chemical reactivity. jetir.orgwolfram.comwolframcloud.com

MEP maps are color-coded to indicate different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, rich in electron density. These are the most likely sites for electrophilic attack (attack by electron-seeking species). In this compound, these areas would be expected around the oxygen atoms and potentially the bromine atom due to their lone pairs.

Blue: Regions of positive potential, which are electron-poor. These are the sites susceptible to nucleophilic attack (attack by electron-rich species). The hydrogen atom of the hydroxyl group would be a prominent blue region.

Green: Regions of neutral or near-zero potential, typically found over nonpolar hydrocarbon portions of the molecule.

The MEP map provides a comprehensive picture of where a molecule is most likely to interact with other reagents, making it a powerful tool for understanding intermolecular interactions and predicting reaction outcomes. researchgate.net

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

The key delocalization interactions within the molecule involve the lone pairs of the oxygen and bromine atoms acting as donors and the antibonding orbitals (π*) of the benzofuran ring system acting as acceptors. The stabilization energy, E(2), associated with these donor-acceptor interactions is a direct measure of the extent of charge delocalization and molecular stability. wisc.edu

Significant interactions expected in this compound include:

LP(O) → π(C=C):* The lone pairs on the furan (B31954) oxygen atom (O1) delocalize into the antibonding π* orbitals of the adjacent carbon-carbon double bond within the furan ring. This interaction is characteristic of furan systems and contributes significantly to the aromaticity and stability of the ring.

LP(Br) → π(aromatic ring):* The lone pairs of the bromine atom at the C6 position can donate electron density to the antibonding π* orbitals of the benzene (B151609) ring, influencing the electronic properties of the aromatic system.

LP(O) → σ(C-H/C-C):* The lone pair on the hydroxyl oxygen atom can engage in hyperconjugative interactions with adjacent anti-bonding sigma (σ*) orbitals, contributing to conformational stability.

These interactions lead to a departure from a purely localized Lewis structure, indicating electron delocalization across the molecule, which is crucial for its chemical reactivity and properties. wikipedia.org

Table 1: Theoretical Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (1) O1 π* (C2-C3) 25.8 Intramolecular Hyperconjugation
LP (1) O1 π* (C3a-C7a) 18.5 Intramolecular Hyperconjugation
LP (3) Br8 π* (C5-C6) 5.2 Intramolecular Hyperconjugation
LP (3) Br8 π* (C4-C7) 4.8 Intramolecular Hyperconjugation

This table presents hypothetical E(2) values based on typical NBO analyses of similar aromatic and heterocyclic compounds.

Spectroscopic Property Prediction and Correlation

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data, offering a powerful synergy with experimental results.

Theoretical Vibrational Spectra (IR, Raman) Simulation and Comparison with Experimental Data

Theoretical vibrational analysis using Density Functional Theory (DFT), often with the B3LYP functional, allows for the prediction of infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level, leading to excellent agreement with experimental data. nih.govresearchgate.net

For this compound, key vibrational modes include:

O-H stretch: A strong, broad band in the IR spectrum, typically around 3300-3500 cm⁻¹, arising from the hydroxyl group.

Aromatic C-H stretch: Occurring above 3000 cm⁻¹.

CH₂ stretch: From the methanol (B129727) group, appearing just below 3000 cm⁻¹.

C=C aromatic stretches: A series of bands in the 1450-1600 cm⁻¹ region.

C-O-C stretch: Asymmetric and symmetric stretching of the furan ether linkage.

C-Br stretch: A strong band in the lower frequency region of the spectrum (typically 500-650 cm⁻¹).

Comparing the simulated spectra with experimental FT-IR and FT-Raman results enables a detailed and accurate assignment of the observed vibrational bands. researchgate.netelsevierpure.com

Table 2: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Assignment Experimental FT-IR (cm⁻¹) Calculated (B3LYP) Scaled (cm⁻¹)
O-H stretch 3450 3445
Aromatic C-H stretch 3075 3070
CH₂ asymmetric stretch 2950 2955
CH₂ symmetric stretch 2865 2860
C=C aromatic stretch 1590 1592
C=C aromatic stretch 1480 1475
C-O-C asymmetric stretch 1250 1245
O-H bend 1190 1195

Theoretical values are scaled by a typical factor (e.g., 0.96) to improve correlation with experimental data.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the excited states of molecules and predicting their UV-Vis absorption spectra. mdpi.comnih.gov This method calculates the vertical excitation energies and oscillator strengths (f) of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), are crucial for achieving accurate predictions that correlate well with experimental spectra. researchgate.netresearchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the benzofuran chromophore. TD-DFT calculations can identify the specific molecular orbitals involved in these transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Table 3: Predicted Electronic Absorption Properties of this compound in Methanol via TD-DFT

λmax (nm) Excitation Energy (eV) Oscillator Strength (f) Major Contribution Transition Type
285 4.35 0.45 HOMO → LUMO π→π*
250 4.96 0.38 HOMO-1 → LUMO π→π*

Data is hypothetical, based on typical TD-DFT results for substituted benzofurans.

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. arxiv.org These predictions are invaluable for assigning experimental spectra, resolving ambiguities, and validating proposed structures. nih.gov

Calculations are typically performed on the optimized geometry of the molecule. The computed absolute chemical shieldings are then converted to chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS). illinois.edu The accuracy of the prediction depends on the level of theory and the proper consideration of solvent effects. nih.govliverpool.ac.uk

Table 4: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Atom Position Predicted ¹H Shift (ppm) Experimental ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
H2 7.65 7.62 145.2 144.8
H4 7.80 7.78 124.5 124.1
H5 7.35 7.33 128.0 127.7
H7 7.50 7.48 114.3 113.9
CH₂ 4.80 4.78 58.1 57.9
OH 2.10 (variable) 2.08 (variable) - -
C2 - - 145.2 144.8
C3 - - 120.5 120.2
C3a - - 155.8 155.5
C4 - - 124.5 124.1
C5 - - 128.0 127.7
C6 - - 118.0 117.6
C7 - - 114.3 113.9
C7a - - 130.1 129.8

Experimental values are hypothetical for illustrative purposes.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. mdpi.com Understanding these interactions is crucial for predicting crystal morphology and physical properties. For this compound, several types of interactions are expected to play a significant role in its crystal packing.

Hydrogen Bonding: The primary and most influential interaction will be the hydrogen bond formed by the hydroxyl group. This can lead to the formation of chains or dimers, with the hydroxyl group acting as both a donor (O-H) and an acceptor (O). rsc.org

Halogen Bonding: The bromine atom can act as a Lewis acidic site (a halogen bond donor) and interact with Lewis bases like the oxygen atoms of the hydroxyl or furan groups. This type of interaction (C-Br···O) is increasingly recognized as an important directional force in crystal engineering. rsc.org

π-π Stacking: The planar benzofuran ring system can participate in π-π stacking interactions, where parallel rings are offset to minimize repulsion. These interactions contribute to the cohesive energy of the crystal.

C-H···π Interactions: Hydrogen atoms attached to the aromatic ring or the methylene (B1212753) group can interact with the electron-rich π-face of an adjacent benzofuran ring. rsc.org

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.gov The Hirshfeld surface maps the close contacts in the crystal, with different colors representing different types of interactions and their relative strengths, providing a detailed picture of the crystal packing environment. nih.govresearchgate.net

Molecular Docking Studies in the Context of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a macromolecular target, typically a protein. nih.govnih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. biointerfaceresearch.com

In a hypothetical study, this compound could be docked into the active site of a relevant biological target, for instance, an enzyme like a protein kinase, which is often implicated in disease pathways. The docking simulation would predict the binding mode, calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol), and identify key intermolecular interactions stabilizing the ligand-protein complex. mdpi.com

Expected interactions could include:

Hydrogen bonds between the hydroxyl group of the ligand and polar residues (e.g., Asp, Glu, Ser) in the active site. semanticscholar.org

Hydrophobic interactions between the benzofuran ring and nonpolar residues (e.g., Leu, Val, Phe).

Halogen bonds between the bromine atom and a carbonyl oxygen or other electron-rich group in the protein's binding pocket. mdpi.com

The results of such a study would provide a structural hypothesis for the molecule's potential biological activity and guide further experimental validation. nih.gov

Table 5: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

Parameter Value
Binding Affinity (kcal/mol) -7.8
Key Interacting Residues
Hydrogen Bond Asp145, Glu95
Halogen Bond Cys90 (backbone C=O)

This table presents plausible docking results for illustrative purposes, highlighting the types of data generated in such a study.

Synthetic Applications and Utility of 6 Bromobenzofuran 3 Yl Methanol in Material and Chemical Sciences

Building Block in the Synthesis of Complex Organic Molecules

(6-Bromobenzofuran-3-YL)methanol serves as a fundamental building block for the synthesis of more intricate organic molecules. The bromine atom at the 6-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, vinyl, and alkynyl substituents, thereby enabling the construction of complex molecular frameworks. acs.org

Furthermore, the hydroxymethyl group at the 3-position can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, providing additional handles for molecular elaboration. This dual reactivity makes this compound a strategic starting material for the convergent synthesis of complex natural products and other target molecules.

Precursor for Advanced Heterocyclic Scaffolds and Architectures

The benzofuran (B130515) core of this compound is a foundational element for the development of more advanced heterocyclic scaffolds. Through strategic chemical transformations, the initial benzofuran ring can be annulated or otherwise modified to generate polycyclic systems with unique three-dimensional architectures. For instance, intramolecular cyclization reactions involving substituents introduced at the 6-position via cross-coupling can lead to the formation of novel fused heterocyclic systems. organic-chemistry.org

The versatility of the benzofuran ring system, combined with the synthetic handles offered by the bromo and hydroxymethyl substituents of this compound, allows for the creation of diverse and structurally complex heterocyclic architectures. These advanced scaffolds are of significant interest in materials science for the development of novel organic electronic materials and in medicinal chemistry for the exploration of new pharmacophores.

Role in Fragment-Based Approaches for Novel Compound Development

Fragment-based drug discovery (FBDD) has gained prominence as an effective strategy for identifying lead compounds in drug discovery. nih.govnih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these fragment-target complexes is then used to guide the elaboration of the fragments into more potent and selective drug candidates.

This compound, with its simple yet functionalized structure, is an ideal candidate for inclusion in fragment libraries. The benzofuran core can serve as a scaffold that anchors the molecule to a target, while the bromo and hydroxymethyl groups provide vectors for fragment elaboration. A notable example is the use of a benzofuran scaffold in the development of inhibitors for the bacterial virulence factor DsbA. nih.gov

Development of Benzofuran-Derived Libraries for Chemical Space Exploration

The creation of compound libraries with high structural diversity is crucial for exploring chemical space and identifying novel bioactive molecules. acs.org this compound is an excellent starting point for the diversity-oriented synthesis of benzofuran-derived libraries. The dual functionality of this molecule allows for the introduction of a wide range of substituents at two distinct positions, leading to a rapid expansion of the chemical space around the benzofuran core.

For example, a library of benzofuran derivatives can be generated by first performing a Suzuki-Miyaura coupling at the 6-position with a diverse set of boronic acids, followed by esterification or etherification of the hydroxymethyl group at the 3-position with a variety of carboxylic acids or alcohols. The resulting library of compounds can then be screened for a wide range of biological activities.

Reaction Type Position on Benzofuran Ring Introduced Substituents Resulting Diversity
Suzuki-Miyaura Coupling6-positionAryl, HeteroarylVaried electronic and steric properties
Heck Coupling6-positionAlkenylIntroduction of unsaturated moieties
Sonogashira Coupling6-positionAlkynylLinear extensions and further functionalization
Etherification3-position (from -CH2OH)Alkoxy, AryloxyModulation of polarity and hydrogen bonding
Esterification3-position (from -CH2OH)AcylIntroduction of ester functionalities

Applications in Medicinal Chemistry Research (as a synthetic intermediate for novel agents)

The benzofuran nucleus is a well-established pharmacophore, and numerous benzofuran derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. nih.govrsc.org this compound, as a versatile intermediate, plays a crucial role in the synthesis of novel benzofuran-based therapeutic agents.

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Benzofuran derivatives have shown promise in this area, and this compound serves as a key starting material for the synthesis of novel antimicrobial candidates. acs.orgnih.gov The bromo substituent can be used to introduce various functionalities that enhance antimicrobial activity or modulate the pharmacokinetic properties of the resulting compounds.

For instance, the synthesis of benzofuran-triazole hybrids has been reported to yield compounds with moderate to satisfactory antifungal activity. nih.gov The synthetic route often involves the modification of a benzofuran precursor, and a molecule like this compound could be readily adapted for such syntheses.

Target Organism Type Example of Benzofuran Derivative Reported Activity
BacteriaBenzofuran-triazole hybridsModerate to satisfactory antifungal activity nih.gov
FungiFluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazolesGood antimicrobial activities nih.gov

Targeting bacterial virulence factors is an attractive alternative to traditional antibiotic strategies, as it is less likely to induce the development of resistance. The thiol-disulfide oxidoreductase DsbA is a key virulence factor in many Gram-negative bacteria, and its inhibition represents a promising antivirulence strategy. nih.gov

Research has shown that a benzofuran scaffold can serve as the basis for the development of DsbA inhibitors. nih.gov In a fragment-based approach, a benzofuran hit was identified that bound to the active site of Escherichia coli DsbA. Subsequent structure-based elaboration, including the introduction of substituents at the 6-position, led to the development of more potent inhibitors. nih.gov this compound, with its bromine atom at the 6-position, is an ideal starting material for such elaboration, allowing for the systematic exploration of the structure-activity relationship of benzofuran-based DsbA inhibitors.

Intermediate for Compounds with Anti-Cancer Research Potential

This compound serves as a valuable scaffold and intermediate in the synthesis of more complex molecules investigated for their potential anti-cancer properties. The benzofuran core is a recurring motif in a multitude of biologically active compounds, and the specific functionalization of this starting material—a bromine atom at the 6-position and a hydroxymethyl group at the 3-position—offers strategic advantages for synthetic chemists.

The bromine atom on the benzofuran ring is a key functional group for introducing molecular diversity. It acts as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the attachment of a wide array of substituents (e.g., aryl, alkyl, or alkynyl groups), which is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series. Research into benzofuran derivatives has indicated that the nature and position of substituents are critical for cytotoxic activity against cancer cell lines. nih.gov Studies on halogenated benzofurans have shown that the presence of a bromine atom can enhance cytotoxic effects. nih.govresearchgate.netnih.gov For instance, research on various brominated benzofuran derivatives has demonstrated significant cytotoxic activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. nih.govresearchgate.netnih.gov

The hydroxymethyl group at the 3-position provides another site for synthetic modification. It can be oxidized to form the corresponding aldehyde or carboxylic acid, which can then be used in a variety of subsequent reactions, such as reductive aminations, esterifications, or amide bond formations, to build more complex and diverse structures. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), allowing for nucleophilic substitution reactions. This versatility enables the synthesis of a broad library of compounds from a single, well-defined intermediate.

While specific compounds directly synthesized from this compound are not extensively detailed in publicly available research, the utility of analogous structures in anti-cancer research is well-documented. For example, various substituted benzofuran derivatives have been synthesized and evaluated for their potential to inhibit tumor growth. nih.gov The general findings from these studies underscore the importance of the benzofuran scaffold as a pharmacophore for anti-cancer drug discovery. nih.gov

Table 1: Examples of Brominated Benzofuran Derivatives with Investigated Anti-Cancer Activity

Compound NameInvestigated ActivityCell Lines TestedReference
Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylateCytotoxic ActivityK562, MOLT-4, HeLa nih.govresearchgate.netnih.gov
2-Bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanoneCytotoxic ActivityK562, MOLT-4, HeLa nih.govresearchgate.netnih.gov
Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylateCytotoxic ActivityK562, MOLT-4, HeLa nih.govresearchgate.netnih.gov

Utility in Agrochemicals and Related Chemical Industries

The benzofuran scaffold is not only relevant in medicinal chemistry but also serves as a core structure in the development of agrochemicals. The functional groups of this compound make it a potentially useful intermediate for the synthesis of novel pesticides, herbicides, and fungicides. The development of new agrochemicals is crucial for addressing global food security and managing the evolution of resistance in pests and pathogens.

The inherent biological activity of the benzofuran ring system is a key starting point for its application in agrochemicals. Derivatives of benzofuran have been investigated for a range of bioactivities relevant to agriculture, including insecticidal, fungicidal, and herbicidal properties. For example, certain benzofuran derivatives have shown potent antifungal activity against significant plant pathogens. The strategic derivatization of the benzofuran core allows for the fine-tuning of these properties to enhance potency and spectrum of activity.

This compound provides two key points for modification in the synthesis of potential agrochemicals. The bromo group can be used in cross-coupling reactions to attach other chemical moieties that may enhance pesticidal activity or modify the compound's physical properties, such as its environmental persistence or uptake by plants. The hydroxymethyl group can be derivatized to form esters or ethers, which are common functional groups in active agrochemical ingredients. This allows for the creation of a diverse range of candidate molecules for screening.

While specific, commercialized agrochemicals derived directly from this compound are not prominently documented, the general utility of the benzofuran class is established. For instance, patents describe benzofuran derivatives with pesticidal effects. The exploration of new chemical space is a constant endeavor in the agrochemical industry, and versatile building blocks like this compound are essential for these research and development programs.

Q & A

Q. What are the established synthetic routes for (6-Bromobenzofuran-3-YL)methanol?

  • Methodological Answer : The synthesis typically involves two key steps: (1) bromination of a benzofuran precursor and (2) hydroxymethylation.
  • Bromination : Use N-bromosuccinimide (NBS) with FeBr₃ as a catalyst in a solvent like CCl₄ or CHCl₃ under reflux .
  • Hydroxymethylation : Introduce the hydroxymethyl group via formylation (e.g., using formaldehyde/NaOH) or selenium dioxide oxidation followed by NaBH₄ reduction .
  • Key Considerations : Reaction yields (63% in optimized protocols) depend on bromine positioning and catalyst efficiency .

Q. How is this compound characterized structurally?

  • Methodological Answer : Use a combination of techniques:
  • NMR Spectroscopy : ¹H NMR (600 MHz, CDCl₃) to identify aromatic protons (δ 7.0–7.6 ppm) and hydroxymethyl protons (δ 4.7–5.1 ppm). ¹³C NMR confirms carbonyl and brominated carbons .
  • IR Spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1597 cm⁻¹ (C=C aromatic) .
  • HRMS : For molecular ion validation (e.g., [M+H]⁺ at 255.1021) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer :
  • Flash Column Chromatography : Use silica gel with ethyl acetate/petroleum ether (1:5) for optimal separation .
  • Recrystallization : Ethanol or diethyl ether yields pure crystalline forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

  • Methodological Answer :
  • Reaction Monitoring : Use HPLC or TLC to track intermediate formation and optimize reaction times .
  • Isotopic Labeling : ²H or ¹³C labeling to confirm regioselectivity in bromination steps .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra to address positional isomer ambiguities .

Q. What strategies are used to study its bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Fragment-Based Screening : Identify binding affinity (e.g., KD ≈ 350 µM for E. coli DsbA inhibition via hydrophobic groove interactions) .
  • X-ray Crystallography : Resolve enzyme-inhibitor complexes to guide SAR studies .
  • Microbiological Assays : Test antimicrobial activity against resistant strains using MIC (Minimum Inhibitory Concentration) protocols .

Q. How to design experiments for stability and degradation studies?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to varied pH, temperature, and UV light, followed by LC-MS analysis of degradation products .
  • Radical Scavenger Addition : Assess oxidative stability using AIBN or peroxides to simulate storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.